Ethyl imidazo[1,5-a]pyridine-8-carboxylate
Overview
Description
Ethyl imidazo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine derivatives, including ethyl imidazo[1,5-a]pyridine-8-carboxylate, has been extensively studied. Common synthetic methodologies involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions typically use readily available starting materials and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl imidazo[1,5-a]pyridine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of optoelectronic devices and sensors
Mechanism of Action
The mechanism of action of ethyl imidazo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and altering their biological activity. This interaction can affect various cellular pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Ethyl imidazo[1,5-a]pyridine-8-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives and similar heterocyclic compounds:
Imidazo[1,2-a]pyridine: Known for its use in antituberculosis agents and other pharmaceuticals.
Imidazo[1,5-a]pyrimidine: Utilized in the synthesis of nonbenzodiazepine GABA receptor agonists and other medicinal compounds.
Imidazo[4,5-b]pyridine: Investigated for its potential in various therapeutic applications.
This compound stands out due to its unique structural features and versatile applications in multiple fields.
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-12-7-11-6-9(8)12/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZCPMXJHNYFKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739932 | |
Record name | Ethyl imidazo[1,5-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30739932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-12-1 | |
Record name | Imidazo[1,5-a]pyridine-8-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697739-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl imidazo[1,5-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30739932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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